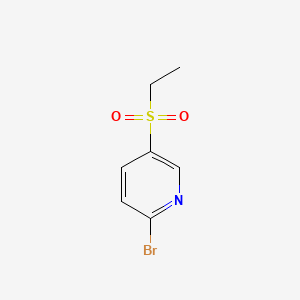

2-Bromo-5-(ethylsulfonyl)pyridine

Overview

Description

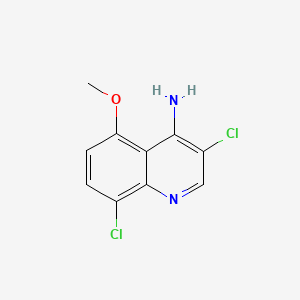

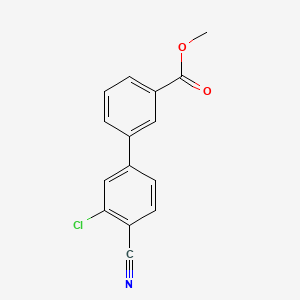

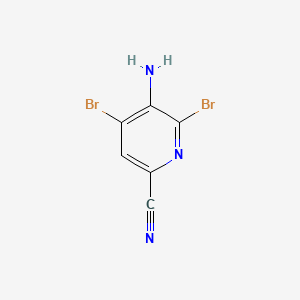

2-Bromo-5-(ethylsulfonyl)pyridine is a chemical compound with the CAS Number: 1227384-81-7 and a molecular weight of 250.12 . It is a solid substance stored at room temperature in an inert atmosphere .

Molecular Structure Analysis

The IUPAC name for this compound is 2-bromo-5-(ethylsulfonyl)pyridine . The InChI code is 1S/C7H8BrNO2S/c1-2-12(10,11)6-3-4-7(8)9-5-6/h3-5H,2H2,1H3 .Physical And Chemical Properties Analysis

This compound is a solid at room temperature .Scientific Research Applications

Spectroscopic and Optical Studies

2-Bromo-5-(ethylsulfonyl)pyridine and its derivatives have been explored for their spectroscopic and optical properties, providing insights into their chemical structure and potential applications. For example, spectroscopic characterization techniques such as Fourier Transform-Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopy have been applied to related bromo-substituted pyridines, helping to elucidate their molecular structure and vibrational frequencies. Such studies underpin the foundational knowledge required to harness these compounds in various scientific and industrial applications, highlighting their potential in the development of novel materials with specific optical properties (H. Vural & M. Kara, 2017).

Antimicrobial and Antitumor Activities

Research has shown that bromo-substituted pyridine derivatives exhibit significant biological activities, including antimicrobial and antitumor effects. These activities are attributed to their chemical structure and the ability to interact with biological targets. For instance, the synthesis and characterization of certain bromo-substituted pyridine derivatives have led to the discovery of compounds with promising antibacterial and antioxidant properties, indicating their potential use in the development of new pharmaceuticals (Zhixu Zhou et al., 2015).

Chemical Synthesis and Material Science Applications

2-Bromo-5-(ethylsulfonyl)pyridine serves as an important intermediate in the synthesis of various complex molecules and materials. Its utility in chemical synthesis is showcased through its involvement in the construction of polyheterocyclic compounds and the facilitation of cross-coupling reactions. These synthetic methodologies enable the creation of a wide range of substances with potential applications in materials science, pharmaceuticals, and organic electronics. For example, the efficient synthesis of novel pyridine-based derivatives via Suzuki cross-coupling reactions demonstrates the versatility and reactivity of bromo-substituted pyridines in creating compounds with desired properties for specific applications (Gulraiz Ahmad et al., 2017).

Safety and Hazards

Mechanism of Action

Target of Action

It is known that this compound is used in organic synthesis , suggesting that its targets could be various organic molecules in the reaction mixture.

Biochemical Pathways

It’s known that this compound is used in the protodeboronation of pinacol boronic esters , indicating that it may play a role in the transformations of these esters.

Pharmacokinetics

It’s known that this compound has a molecular weight of 25012 , which could influence its bioavailability.

Action Environment

It’s known that this compound is stored at room temperature in an inert atmosphere , suggesting that certain environmental conditions are necessary for its stability.

properties

IUPAC Name |

2-bromo-5-ethylsulfonylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrNO2S/c1-2-12(10,11)6-3-4-7(8)9-5-6/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REPDUUQBPOVVLB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)C1=CN=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-5-(ethylsulfonyl)pyridine | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3aS,6aS)-1-Methyl-hexahydropyrrolo[3,4-b]pyrrole Dihydrochloride](/img/structure/B581763.png)

![2-Aminopyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B581777.png)